5-bromo-4-fluoro-1-methylpyridin-2(1H)-one

Medicinal Chemistry Lead Optimization Halogen Bonding

5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one (CAS 2222300-61-8) is a dihalogenated N-methylpyridinone building block (C₆H₅BrFNO, MW 206.01 g/mol). Its predicted LogP is 1.29, hydrogen bond acceptor count is 2, and hydrogen bond donor count is 0, placing it within Lipinski-compliant space (MW.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
Cat. No. B12848475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-fluoro-1-methylpyridin-2(1H)-one
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)F)Br
InChIInChI=1S/C6H5BrFNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3
InChIKeyUTNQRBGIIRUPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one: Structure, Properties & Sourcing Profile


5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one (CAS 2222300-61-8) is a dihalogenated N-methylpyridinone building block (C₆H₅BrFNO, MW 206.01 g/mol) . Its predicted LogP is 1.29, hydrogen bond acceptor count is 2, and hydrogen bond donor count is 0, placing it within Lipinski-compliant space (MW <500, LogP ≤5, HBA ≤10, HBD ≤5) . The compound is commercially available from multiple Chinese suppliers (e.g., Suzhou Shiya Biotech, Shanghai Fine Biotech, Nanjing Houxiu Pharma) at purities typically ≥98% . At the time of this analysis, no primary research article directly reports quantitative biological activity data (IC₅₀, Kd, EC₅₀) for the isolated compound; the evidence base therefore relies on predicted physicochemical properties, structural comparison with defined regioisomeric and halogen-variant analogs, and class-level knowledge of pyridin-2(1H)-one medicinal chemistry.

Why 5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one Cannot Be Reliably Replaced by In-Class Analogs Without Risk of Property Shift


Within the C₆H₅BrFNO pyridinone isomer family, the relative positions of bromine and fluorine substituents critically influence lipophilicity, dipole moment, and metabolic vulnerability [1]. Halogen-variant analogs (e.g., replacing 4-fluoro with 4-chloro) alter molecular weight (206.01 → 222.47 g/mol), polar surface area, and CLogP, directly affecting permeability and solubility . The N-methyl group distinguishes this compound from the des-methyl 2-hydroxypyridine analog (CAS 1805590-93-5), which has an additional hydrogen bond donor and different tautomeric preference . These structural nuances mean that even minor substituent or positional changes can propagate into significant shifts in downstream biological activity, synthetic reactivity, and ADME parameters—making generic substitution without experimental validation scientifically inadvisable.

5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one: Quantitative Comparator Evidence for Informed Scientific Selection


Regioisomeric Differentiation: Electronic Asymmetry Relative to 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

The target compound (5-Br,4-F) and its regioisomer 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one (CAS 1193334-87-0) share identical molecular formula and mass (206.01 g/mol) but differ in the position of the two halogen atoms . In the target compound, the C5-Br is located para to the carbonyl, while the C4-F is meta; in the regioisomer, C4-Br is meta and C5-F is para. This positional swap alters the σ-electron-withdrawing distribution: fluorine at C4 exerts a stronger inductive effect on the C3 position than fluorine at C5 due to proximity to the ring nitrogen, which affects the acidity of potential C-H bonds and the compound's behavior in cross-coupling reactions [1]. While no direct biological head-to-head comparison exists, the structural difference is sufficient to cause divergent biological outcomes, as has been demonstrated across related pyridinone chemotypes where halogen positionality impacts target binding [2].

Medicinal Chemistry Lead Optimization Halogen Bonding

Lipophilicity Tuning: Quantitative LogP Differentiation from the 4-Chloro Analog

The target compound has a predicted LogP of 1.29 . The corresponding 4-chloro analog (5-bromo-4-chloro-1-methylpyridin-2(1H)-one, CAS 1509933-98-5) has a predicted boiling point of 231.9 ± 40.0 °C compared to 201.6 ± 40.0 °C for the target, reflecting increased polarity and a higher predicted LogP . Fluorine is more electronegative (χ = 3.98) than chlorine (χ = 3.16) and significantly smaller (van der Waals radius: F 1.47 Å vs Cl 1.75 Å), resulting in a lower contribution to lipophilicity (π-F ≈ 0.14 vs π-Cl ≈ 0.71 on aromatic systems) [1]. The target compound therefore offers a ~0.5–0.7 LogP unit advantage in reducing lipophilicity, a parameter associated with lower promiscuity, reduced hERG risk, and improved metabolic stability in fragment-to-lead campaigns [1].

ADME Lipophilicity Permeability

Synthetic Versatility: Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The target compound possesses two chemically distinct halogen handles: a C5-Br aryl bromide and a C4-F aryl fluoride. Aryl bromides undergo oxidative addition to Pd(0) with rates approximately 10²–10³ times faster than aryl chlorides and vastly faster than unactivated aryl fluorides, enabling chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the C5 position while leaving the C4-F intact [1]. By contrast, the regioisomer 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one places the reactive bromide adjacent to the fluorine, potentially altering coupling regioselectivity due to steric and electronic effects of the ortho fluorine . The C4-F in the target can subsequently be engaged in nucleophilic aromatic substitution (SNAr) under more forcing conditions, enabling sequential, programmable diversification not achievable with mono-halogenated pyridinones such as 5-bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3) .

Synthetic Chemistry Cross-Coupling Fragment Elaboration

Supply Chain Granularity: Multi-Supplier Availability Relative to the 4-Chloro Analog

The target compound is listed by at least seven Chinese fine-chemical suppliers on ChemicalBook as of 2025, including Suzhou Shiya Biotech, Shanghai Fine Biotech, Nanjing Houxiu Pharma, Yutong Pharma, Hubei Shanlexing Biotech, and Jiangsu Aikon Chem . In contrast, the 4-chloro analog (CAS 1509933-98-5) appears to have fewer supplier listings on the same platform . The regioisomer 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one (CAS 1193334-87-0) is offered by Fluorochem and Parchem but has a narrower supplier base than the target . Greater supplier diversity typically correlates with competitive pricing, lower procurement lead times, and reduced single-source dependency risk—factors directly relevant to industrial-scale synthesis planning.

Procurement Supply Chain Commercial Availability

Hydrogen Bond Donor Deletion Relative to the Des-Methyl 2-Hydroxypyridine Analog

The target compound (N-methyl) has zero hydrogen bond donors (HBD = 0), whereas the des-methyl analog 5-bromo-4-fluoro-2-hydroxypyridine (CAS 1805590-93-5) exists in a 2-hydroxypyridine/2-pyridone tautomeric equilibrium and possesses one HBD in the pyridone form . The absence of an HBD in the target compound reduces molecular polarity and eliminates tautomeric ambiguity, which simplifies analytical characterization (NMR, LC-MS) and removes a potential source of biological assay variability . In fragment-based drug discovery, the HBD count is a critical parameter: increasing HBD count generally reduces passive membrane permeability and oral bioavailability [1]. The N-methyl cap in the target compound thus provides a defined, non-tautomerizing scaffold with improved permeability characteristics relative to the N-unsubstituted analog.

Drug Design Permeability Tautomerism

5-Bromo-4-fluoro-1-methylpyridin-2(1H)-one: Optimal Application Scenarios Grounded in Differentiation Evidence


Fragment-to-Lead Campaigns Requiring Low Lipophilicity Starting Points

In fragment-based drug discovery, maintaining fragment LogP below ~2 is critical to avoid promiscuous binding and metabolic liabilities. The target compound, with a predicted LogP of 1.29 and zero HBDs, offers a cleaner physicochemical profile than the 4-chloro analog (estimated LogP ~1.8–2.0) [1]. Its dual-halogen architecture supports fragment growing via sequential cross-coupling, first at C5-Br (Suzuki-Miyaura) and subsequently at C4-F (SNAr with amines or alcohols), enabling efficient SAR exploration without introducing additional lipophilicity through the core itself [2]. This positions the compound favorably for programs targeting CNS-penetrant or orally bioavailable lead series.

Diversity-Oriented Synthesis of Pyridinone-Focused Screening Libraries

The orthogonal C5-Br/C4-F reactivity pattern allows library chemists to generate structurally diverse arrays from a single core intermediate [1]. The C5 position can be diversified with aryl, heteroaryl, or amino groups via palladium catalysis, while the C4-F serves as a latent handle for late-stage diversification, enabling parallel synthesis strategies that mono-halogenated pyridinones (e.g., 5-bromo-1-methylpyridin-2(1H)-one) cannot support [2]. The compound's multi-supplier commercial availability further ensures reliable procurement for large library production .

Regioisomeric Selectivity Studies in Halogenated Pyridinone SAR

When investigating the impact of halogen substitution pattern on target engagement, researchers require defined regioisomers for pairwise comparison. The target compound (5-Br,4-F) and its regioisomer (4-Br,5-F) constitute a minimal matched molecular pair for isolating the pharmacological contribution of halogen position [1]. Because both isomers share identical formula, mass, and atom types, any observed difference in biochemical or cellular assay potency can be attributed specifically to halogen topology rather than bulk physicochemical changes—a rigorous approach that strengthens SAR interpretation in kinase, bromodomain, or antiviral inhibitor programs [2].

Synthetic Intermediate for Antibacterial LpxC or Antiviral Pyridinone Programs

Patents describing fluoro-pyridinone derivatives as LpxC inhibitors (antibacterial) and pyridinone-core SARS-CoV-2 Mpro inhibitors establish the pyridin-2(1H)-one scaffold as pharmacologically relevant [1]. The target compound, with its pre-installed 4-fluoro group (a common metabolic stability motif) and 5-bromo handle for rapid SAR exploration via cross-coupling, serves as an ideal late-stage intermediate for hit expansion in these therapeutic areas [2]. The compound's availability from multiple vendors with ≥98% purity reduces the synthetic burden on medicinal chemistry teams and accelerates hit-to-lead timelines .

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